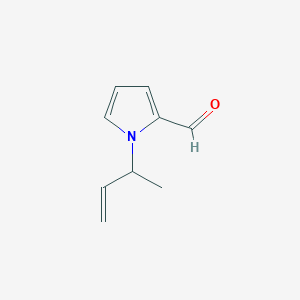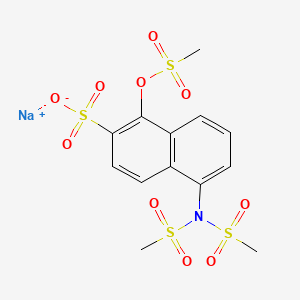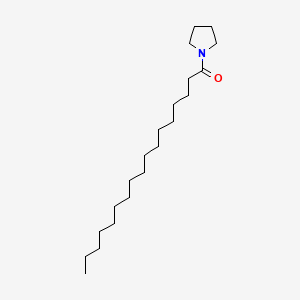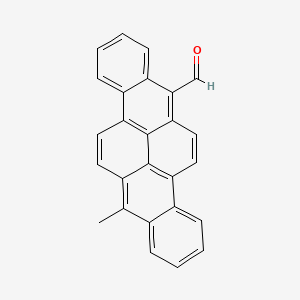
1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde is an organic compound featuring a pyrrole ring substituted with a but-3-en-2-yl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of pyrrole with but-3-en-2-yl halides under basic conditions. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack or Duff formylation methods .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the efficient formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The but-3-en-2-yl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens or nitro groups
Major Products:
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding primary alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The but-3-en-2-yl group may also interact with hydrophobic pockets in biological molecules, influencing their activity .
Comparaison Avec Des Composés Similaires
1-(But-3-en-2-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(But-3-en-2-yl)-1H-pyrrole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
1-(But-3-en-2-yl)-1H-pyrrole-2-nitro: Similar structure but with a nitro group instead of an aldehyde.
Uniqueness: 1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an aldehyde group and a but-3-en-2-yl group on the pyrrole ring.
Propriétés
Numéro CAS |
631869-22-2 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
1-but-3-en-2-ylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-3-8(2)10-6-4-5-9(10)7-11/h3-8H,1H2,2H3 |
Clé InChI |
CKFHVJUQIHYLPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)N1C=CC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B13947243.png)




![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)





